molecular formula C6H4BrI2NO B1293441 3-Bromo-2,6-diiodo-5-methoxypyridine CAS No. 1040682-61-8

3-Bromo-2,6-diiodo-5-methoxypyridine

Cat. No. B1293441
M. Wt: 439.81 g/mol
InChI Key: GDIKLFGDHVQDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a common theme in the provided papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving regioselective reactions and bromination steps . Another paper outlines the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for similar compounds, from 2,6-dichloro-3-trifluoromethylpyridine . These methods could potentially be adapted for the synthesis of "3-Bromo-2,6-diiodo-5-methoxypyridine" by altering the halogenation steps to introduce iodine at the appropriate positions on the pyridine ring.

Molecular Structure Analysis

While the exact molecular structure of "3-Bromo-2,6-diiodo-5-methoxypyridine" is not discussed, the papers do provide information on the crystal structures of related compounds. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile is reported, which could give clues about the steric and electronic effects of bromo and methoxy substituents on a heterocyclic ring .

Chemical Reactions Analysis

The reactivity of bromine atoms in brominated pyridines is explored in several papers. One study describes the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, indicating the potential for nucleophilic substitution reactions at brominated positions . Another paper discusses the selective bromination of 2-methoxy-6-methylpyridine and the subsequent introduction of various electrophiles . These findings suggest that the bromine atoms in "3-Bromo-2,6-diiodo-5-methoxypyridine" could undergo similar nucleophilic substitutions, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-2,6-diiodo-5-methoxypyridine" can be inferred from the properties of related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo and methoxy substituents are studied, which could provide a comparative basis for understanding the properties of the target compound . Additionally, the influence of substituents on the pyridine ring's reactivity and stability is discussed in the context of various synthetic routes and reactions , , , .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral . The signal word associated with this compound is “Warning” and it has hazard statement H302 . The storage class code for this compound is 11, which corresponds to Combustible Solids .

properties

IUPAC Name

3-bromo-2,6-diiodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIKLFGDHVQDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649801
Record name 3-Bromo-2,6-diiodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-diiodo-5-methoxypyridine

CAS RN

1040682-61-8
Record name 3-Bromo-2,6-diiodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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